3-((5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile
Description
Properties
IUPAC Name |
3-[[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl]amino]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11FN6O/c20-16-7-2-1-6-14(16)18-25-19(27-26-18)15-10-22-11-23-17(15)24-13-5-3-4-12(8-13)9-21/h1-8,10-11H,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBNZYHVXGYTEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CN=CN=C3NC4=CC=CC(=C4)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile typically involves multiple steps:
Formation of the 1,2,4-Oxadiazole Ring: This can be achieved by reacting 2-fluorobenzohydrazide with cyanogen bromide under basic conditions to form the 1,2,4-oxadiazole ring.
Synthesis of the Pyrimidine Derivative: The oxadiazole derivative is then reacted with 4-chloropyrimidine in the presence of a base such as potassium carbonate to form the pyrimidine ring.
Coupling with Benzonitrile: Finally, the pyrimidine derivative is coupled with 3-aminobenzonitrile using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorophenyl and oxadiazole moieties.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives or nitro compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine
The compound is investigated for its potential medicinal properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-((5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes involved in cell signaling pathways, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
4-{5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}thiomorpholine
- Key Difference : Replacement of the benzonitrile group with a thiomorpholine ring.
- Target Interaction: Loss of the nitrile group may reduce dipole interactions, altering receptor binding specificity.
- Molecular Weight : 357.36 g/mol (vs. ~354 g/mol for the target compound, assuming similar core structure) .
18F-AZD9272 (3-Fluoro-5-(3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile)
- Key Difference : Pyridine ring replaces pyrimidine, with fluorine at position 5 of pyridine.
- Impact: Biological Role: Acts as a radioligand for metabotropic glutamate receptor 5 (mGluR5), indicating CNS-targeted applications. Synthesis: Radiolabeling via nucleophilic substitution in DMSO at 150°C achieved high radiochemical yields (1.9–3.2 GBq) . Potency: Fluorine at pyridine enhances metabolic stability and receptor affinity compared to non-fluorinated analogues .
NS9283 (3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile)
- Key Difference : Pyridin-3-yl substituent on oxadiazole instead of 2-fluorophenyl.
- Pharmacology : Positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine receptors (nAChRs).
- Mechanism : Left-shifts acetylcholine concentration-response curves, contrasting with the target compound’s undetermined activity .
Functional Analogues
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile
- Key Difference : Ethyl group replaces 2-fluorophenyl on oxadiazole.
- Physicochemical Properties: Increased lipophilicity (logP ~2.5 vs. ~3.0 for fluorophenyl analogue) due to alkyl chain.
5-(3-{(1S)-1-[(2-Hydroxyethyl)amino]-2,3-dihydro-1H-inden-4-yl}-1,2,4-oxadiazol-5-yl)-2-[(propan-2-yl)oxy]benzonitrile (Ozanimod Hydrochloride)
- Key Difference: Indane and hydroxyethylamino substituents on oxadiazole.
- Therapeutic Use : Approved for multiple sclerosis; targets sphingosine-1-phosphate receptors.
- Structural Insight : Bulky substituents increase molecular weight (C23H24N4O3·HCl, 452.93 g/mol) and may limit blood-brain barrier penetration compared to the target compound .
Key Findings and Implications
- Substituent Effects: Fluorine: Enhances metabolic stability and receptor affinity (e.g., 18F-AZD9272 vs. non-fluorinated analogues) . Heterocyclic Rings: Pyrimidine vs. pyridine alters electronic properties and target selectivity (e.g., mGluR5 vs. nAChR targeting) .
- Therapeutic Potential: The target compound’s fluorophenyl and benzonitrile groups suggest CNS applications, but further in vitro profiling is required to confirm target engagement.
- Synthetic Feasibility : Analogous radiolabeling methods (e.g., ) could be adapted for isotopic labeling of the target compound.
Biological Activity
The compound 3-((5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile is a novel chemical entity that has attracted attention due to its potential biological activities, particularly in the fields of oncology and infectious disease. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The structure of the compound features a complex arrangement of functional groups including a 1,2,4-oxadiazole moiety and a pyrimidine ring, which are known for their biological relevance. The presence of a 2-fluorophenyl group enhances its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H15FN6O |
| Molecular Weight | 356.35 g/mol |
| CAS Number | Not yet assigned |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have demonstrated that compounds containing oxadiazole and pyrimidine derivatives exhibit significant anticancer activities. For example, derivatives similar to This compound have shown promising results against various cancer cell lines:
-
Cytotoxicity Testing : The compound was tested against several cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The IC50 values were found to be in the micromolar range, indicating potent cytotoxic effects.
Cell Line IC50 (μM) MCF-7 0.65 HeLa 1.25 A549 2.41 - Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway, suggesting a mechanism that involves disruption of mitochondrial membrane potential.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. In vitro studies indicated that it exhibits activity against Mycobacterium tuberculosis with IC50 values comparable to established anti-tubercular agents.
| Pathogen | IC50 (μM) |
|---|---|
| Mycobacterium tuberculosis | 1.35 |
Case Studies
- Study on Cancer Cell Lines : A study published in MDPI reported that derivatives similar to this compound showed greater cytotoxicity than the standard chemotherapeutic agent doxorubicin against leukemia cell lines (CEM-13 and U937) with GI50 values at sub-micromolar concentrations .
- Anti-Tubercular Activity : Another investigation focused on synthesizing derivatives for anti-tubercular activity found that compounds with similar structural features had significant effects against Mycobacterium tuberculosis, with one compound demonstrating an IC90 of 40.32 μM .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic and chromatographic methods for confirming the structural integrity of 3-((5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm proton and carbon environments, particularly focusing on the fluorophenyl, oxadiazole, and benzonitrile moieties. For example, the fluorine atom in the 2-fluorophenyl group will induce distinct splitting patterns in -NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular formula (e.g., [M+H] or [M-H] ions) and detect fragmentation patterns indicative of the oxadiazole-pyrimidine scaffold .
- Infrared (IR) Spectroscopy : Peaks at ~2240 cm (C≡N stretch in benzonitrile) and ~1600 cm (C=N/C-O in oxadiazole) confirm functional groups .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Stepwise Coupling : Use Suzuki-Miyaura coupling for pyrimidine-aryl bond formation under Pd catalysis, ensuring inert conditions (argon/nitrogen atmosphere) to prevent side reactions .
- Oxadiazole Formation : Cyclize precursor amidoximes using dehydrating agents (e.g., POCl) at controlled temperatures (80–100°C) to minimize byproducts .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to isolate high-purity crystals (>95% purity) .
Advanced Research Questions
Q. What strategies are effective for analyzing discrepancies in biological activity data across different assay systems (e.g., cytotoxicity vs. antimicrobial activity)?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal assays (e.g., MTT for cytotoxicity and broth microdilution for antimicrobial activity) .
- Solubility Optimization : Address solubility issues (common with lipophilic oxadiazoles) by using co-solvents (DMSO/PBS) or nanoformulation to ensure consistent bioavailability across assays .
- Target Engagement Studies : Use surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding to hypothesized targets (e.g., kinases or microbial enzymes) .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 2-fluorophenyl and benzonitrile groups in target binding?
- Methodological Answer :
- Analog Synthesis : Prepare analogs with substitutions (e.g., 3- or 4-fluorophenyl, or removal of the nitrile group) to assess electronic and steric effects .
- Computational Modeling : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations to predict binding modes with targets (e.g., EGFR or CYP450 enzymes) .
- Biological Profiling : Compare IC values across analogs in enzyme inhibition assays (e.g., fluorometric kinase assays) to quantify contributions of specific substituents .
Q. What experimental approaches are recommended to resolve contradictions in pharmacokinetic data (e.g., high in vitro potency vs. low in vivo efficacy)?
- Methodological Answer :
- Metabolic Stability Testing : Use liver microsomes or hepatocyte assays to identify rapid metabolism (e.g., cytochrome P450-mediated oxidation of the oxadiazole ring) .
- Plasma Protein Binding (PPB) : Measure PPB via equilibrium dialysis; high binding (>95%) may reduce free drug concentration in vivo .
- Formulation Adjustments : Develop prodrugs (e.g., ester derivatives of benzonitrile) or lipid-based carriers to enhance bioavailability .
Methodological Challenges and Solutions
Q. How can researchers address low aqueous solubility during in vivo studies without compromising bioactivity?
- Methodological Answer :
- Co-solvent Systems : Use Cremophor EL or cyclodextrin-based formulations to stabilize the compound in aqueous media .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes or polymeric nanoparticles (PLGA) to improve solubility and sustained release .
- Salt Formation : Convert the free base to a hydrochloride or mesylate salt to enhance solubility while retaining activity .
Q. What analytical techniques are critical for detecting and quantifying degradation products under stressed stability conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (60°C), humidity (75% RH), and UV light, then analyze via HPLC-DAD/LC-MS to identify degradation pathways (e.g., hydrolysis of the oxadiazole ring) .
- Stability-Indicating Methods : Develop a validated UPLC method with a C18 column (ACN/0.1% formic acid gradient) to resolve parent compound and degradants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
